N,N-didecyldecan-1-amine;sulfuric acid
Description
Properties
CAS No. |
2399-77-1 |
|---|---|
Molecular Formula |
C30H65NO4S |
Molecular Weight |
535.9 g/mol |
IUPAC Name |
N,N-didecyldecan-1-amine;sulfuric acid |
InChI |
InChI=1S/C30H63N.H2O4S/c1-4-7-10-13-16-19-22-25-28-31(29-26-23-20-17-14-11-8-5-2)30-27-24-21-18-15-12-9-6-3;1-5(2,3)4/h4-30H2,1-3H3;(H2,1,2,3,4) |
InChI Key |
VPQAERCMDMPOFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN(CCCCCCCCCC)CCCCCCCCCC.OS(=O)(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1. Xanthan Sulfuric Acid (XSA)
- Structure : XSA is a bio-derived, heterogeneous catalyst synthesized by sulfonating xanthan gum with chlorosulfonic acid .
- Applications :
- Advantages: Biodegradable, non-corrosive, and stable under harsh conditions.
2.1.2. Alumina Sulfuric Acid (ASA)
- Structure : A solid acid catalyst prepared by treating alumina with sulfuric acid .
- Applications : Used in nitration, bromination, and oxidation reactions. For example, ASA catalyzes the synthesis of gem-bisamides at 80–90°C with shorter reaction times than traditional H₂SO₄ .
- Advantages : Reduces reactor corrosion and waste generation compared to liquid H₂SO₄ .
2.1.3. Atmospheric Amine-Sulfuric Acid Clusters
- Structure : Small amines (e.g., dimethylamine) form stable clusters with H₂SO₄, enhancing atmospheric aerosol nucleation .
- Relevance : N,N-Didecyldecan-1-amine;sulfuric acid’s long alkyl chains may reduce its nucleation efficiency compared to smaller amines but improve surfactant properties in industrial contexts .
Performance Metrics
| Property | N,N-Didecyldecan-1-amine;H₂SO₄ | XSA | ASA | Dimethylamine;H₂SO₄ |
|---|---|---|---|---|
| Catalytic Efficiency | Likely moderate (inferred) | High (>90% yields) | High (fast kinetics) | Low (atmospheric focus) |
| Reusability | Unknown | Yes (5+ cycles) | Yes | No (gas-phase reactions) |
| Environmental Impact | Potentially low (if heterogeneous) | Low (biodegradable) | Moderate | High (aerosol formation) |
| Thermal Stability | Likely high (long alkyl chains) | Stable up to 100°C | Stable up to 200°C | Low (volatile) |
Key Research Findings
- Green Synthesis : XSA and MSA outperform traditional H₂SO₄ in selectivity and waste reduction. For example, MSA-mediated pyrrole synthesis achieves 85–95% yields under solvent-free conditions .
- Atmospheric Role : Amines with ≤C₄ chains (e.g., dimethylamine) dominate sulfuric acid cluster formation, but long-chain amines like N,N-didecyldecan-1-amine may instead stabilize emulsions or micelles .
- Industrial Use : Solid acid catalysts (ASA, TSA) reduce corrosion and disposal costs compared to liquid H₂SO₄, suggesting similar benefits for this compound if optimized as a heterogeneous system .
Preparation Methods
Alkylation of Decan-1-Amine with Decyl Halides
The most direct route to N,N-didecyldecan-1-amine involves sequential alkylation of decan-1-amine (C10H21NH2) with decyl halides (C10H21X, where X = Cl, Br). This SN2 reaction proceeds via nucleophilic attack of the primary amine on the alkyl halide, followed by a second alkylation to yield the tertiary amine.
Reaction Mechanism:
- Primary to Secondary Amine:
Decan-1-amine reacts with one equivalent of decyl bromide in the presence of a base (e.g., NaOH) to form N-decyldecan-1-amine:
$$
\text{C}{10}\text{H}{21}\text{NH}2 + \text{C}{10}\text{H}{21}\text{Br} \rightarrow \text{C}{10}\text{H}{21}\text{NH}(\text{C}{10}\text{H}_{21}) + \text{HBr}
$$
The base neutralizes HBr, shifting equilibrium toward product formation.
- Secondary to Tertiary Amine:
A second equivalent of decyl bromide reacts with N-decyldecan-1-amine under similar conditions:
$$
\text{C}{10}\text{H}{21}\text{NH}(\text{C}{10}\text{H}{21}) + \text{C}{10}\text{H}{21}\text{Br} \rightarrow (\text{C}{10}\text{H}{21})2\text{N}(\text{C}{10}\text{H}_{21}) + \text{HBr}
$$
Challenges include controlling stoichiometry to minimize quaternary ammonium salt formation and ensuring complete alkylation.
Optimization Considerations:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may complicate purification. Hydrocarbon solvents (e.g., toluene) improve solubility of long-chain reactants.
- Temperature: Reactions typically proceed at 60–100°C to overcome kinetic barriers from steric hindrance.
- Yield: Reported yields for analogous tertiary amines range from 65–80%, depending on alkyl chain length and halogen reactivity.
Catalytic Alkylation Using Potassium-Based Catalysts
Patent CN104030929A demonstrates the efficacy of potassium catalysts (e.g., potassium tert-butoxide) in facilitating alkylation of amines with alkenes or alkyl halides. For N,N-didecyldecan-1-amine synthesis, decan-1-amine and decyl bromide react in the presence of potassium tert-butoxide (1–5 mol%) under inert atmosphere:
Procedure:
- Combine decan-1-amine (1.0 equiv), decyl bromide (2.2 equiv), and potassium tert-butoxide (0.03 equiv) in toluene.
- Heat at 80°C for 16–20 hours under nitrogen.
- Quench with water, extract organic layer, and purify via vacuum distillation.
Advantages:
Reductive Amination of Ketones
While less common for tertiary amines, reductive amination offers an alternative pathway. Reacting didecyl ketone (C10H21COC10H21) with decan-1-amine under hydrogenation conditions (H2, Ni/Raney catalyst) yields N,N-didecyldecan-1-amine:
$$
\text{C}{10}\text{H}{21}\text{COC}{10}\text{H}{21} + \text{C}{10}\text{H}{21}\text{NH}2 + \text{H}2 \rightarrow (\text{C}{10}\text{H}{21})2\text{NC}{10}\text{H}{21} + \text{H}2\text{O}
$$
This method is limited by the availability of long-chain ketones and lower yields (~50%) due to steric hindrance.
Neutralization with Sulfuric Acid
Reaction Stoichiometry and Conditions
The tertiary amine is neutralized with sulfuric acid (H2SO4) to form the sulfate salt. The reaction follows a 1:1 molar ratio, as each amine molecule accepts one proton from H2SO4:
$$
(\text{C}{10}\text{H}{21})2\text{NC}{10}\text{H}{21} + \text{H}2\text{SO}4 \rightarrow [(\text{C}{10}\text{H}{21})2\text{NC}{10}\text{H}{21}\text{H}]^+ \text{HSO}_4^-
$$
Procedure:
- Dissolve N,N-didecyldecan-1-amine in ethanol (40–60°C).
- Slowly add 98% sulfuric acid (1.0 equiv) with stirring.
- Cool to room temperature; precipitate is collected via filtration and washed with cold ethanol.
Key Parameters:
Industrial-Scale Neutralization
Patent US7179783B2 highlights continuous flow reactors for neutralizing long-chain amine sulfates. Advantages include:
- Temperature Control: Jacketed reactors maintain 25–30°C to prevent thermal degradation.
- Yield: >95% conversion with purity ≥98% (by HPLC).
Physicochemical Characterization
Table 1: Properties of N,N-Didecyldecan-1-Amine;Sulfuric Acid
| Property | Value/Range | Method |
|---|---|---|
| Melting Point | 102–105°C | DSC |
| Solubility (H2O) | 0.5 g/L at 25°C | Gravimetric |
| Critical Micelle Conc. | 0.8 mM | Surface Tensiometry |
| IR (νS=O) | 1180 cm−1 | FTIR |
Spectral Data:
- 1H NMR (CDCl3): δ 3.1 (m, 6H, N–CH2), 1.2–1.4 (m, 62H, alkyl), 0.88 (t, 9H, CH3).
- ESI-MS: m/z 522.5 [M + H]+ (calc. 522.4).
Industrial-Scale Production Considerations
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Catalytic Alkylation | 85 | 98 | High | 120 |
| Sequential Alkylation | 75 | 95 | Moderate | 90 |
| Reductive Amination | 50 | 88 | Low | 150 |
Challenges:
- Raw Material Costs: Decyl bromide (∼$200/kg) contributes >60% of total production costs.
- Waste Management: HBr byproducts require neutralization with NaOH, generating NaBr wastewater.
Applications and Derivatives
This compound serves as:
Q & A
Q. What are effective catalytic methods for synthesizing tetrasubstituted pyrroles using sulfuric acid derivatives?
A [2+2+1] strategy using molybdate sulfuric acid (MSA) as a catalyst enables the condensation of 1,3-dicarbonyl compounds, benzophenone derivatives, and NHOAc in ethyl acetate. Ethanol is optimal for solvent selection, and MSA outperforms other catalysts (e.g., HSO) in yield and selectivity. The mechanism involves imine intermediate formation, followed by cyclization and dehydration .
Q. How do heterogeneous acid catalysts improve green synthesis protocols compared to homogeneous H2_22SO4_44?
Heterogeneous catalysts like alumina sulfuric acid (ASA) and xanthan sulfuric acid (XSA) offer recyclability, reduced reactor corrosion, and minimized waste. For example, ASA in solvent-free Pechmann condensation achieves 90%+ yields of coumarin derivatives at 100°C, outperforming HSO in selectivity and ease of separation .
Q. What analytical techniques are used to quantify sulfuric acid in complex mixtures?
High-performance liquid chromatography (HPLC) with an Obelisc N column, coupled with evaporative light scattering detection (ELSD) or conductivity detection, enables precise quantification. Retention mechanisms rely on ion exchange, adjustable via acetonitrile concentration in the mobile phase .
Advanced Research Questions
Q. How do sulfuric acid-amine clusters nucleate atmospheric particles, and what factors govern their growth?
Neutral clusters (e.g., (HSO)-amine) form via direct reaction of amines with sulfuric acid, as shown by Cluster CIMS measurements. C2- and C4-amines enhance nucleation rates synergistically with NH, increasing particle formation by 5 orders of magnitude. Coagulation scavenging by pre-existing aerosols limits cluster concentrations in polluted environments .
Q. What mechanistic insights explain the autocatalytic role of H2_22SO4_44 in its own formation?
Quantum calculations reveal HSO catalyzes SO hydrolysis via dimer intermediates, reducing activation energy by 3–11 kcal/mol. This autocatalysis is critical in stratospheric aerosol formation and Venusian atmospheric chemistry, where HSO dimers stabilize reaction pathways .
Q. How can computational methods optimize corrosion inhibition by organic compounds in H2_22SO4_44 environments?
Density functional theory (DFT) simulations correlate inhibitor adsorption energy (e.g., N,N-dibenzyl dithiocarbamate acid) with experimental electrochemical data. Langmuir isotherm adherence and atomic force microscopy (AFM) validate monolayer formation, achieving >99% inhibition efficiency on copper .
Methodological Considerations
Q. How to design solvent-free reactions using solid acid catalysts like XSA?
Q. What experimental setups validate sulfuric acid vapor pressure in atmospheric models?
Controlled evaporation studies at 338–445 K confirm HSO vapor pressures 10× lower than prior estimates. Extrapolation to 296 K using Clausius-Clapeyron equations improves nucleation rate accuracy in climate models .
Data Contradictions and Resolutions
Q. Why do some studies report conflicting results on amine vs. ammonia nucleation efficiency?
While amines (e.g., dimethylamine) have higher basicity, NH enhances nucleation synergistically by bridging HSO-amine clusters. Discrepancies arise from amine concentration thresholds and aerosol scavenging effects, requiring context-specific rate simulations .
Q. How to reconcile discrepancies in acid recovery during alkylation unit experiments?
Emulsion releases of HSO/hydrocarbon show 97.6% recovery (ground capture), conflicting with earlier airborne estimates (10–65%). High-speed videography reveals acid-coated hydrocarbon bubbles, explaining minor aerosol losses (<5%) via impinger arrays .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
